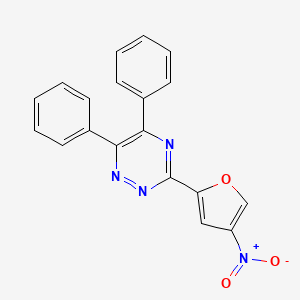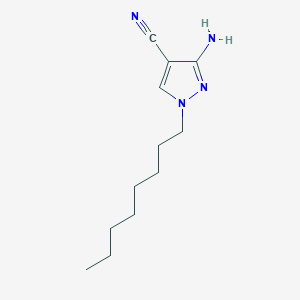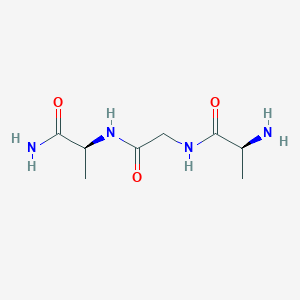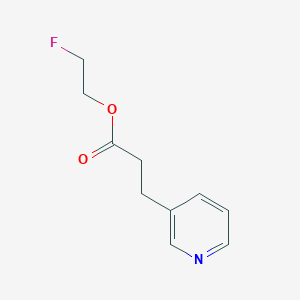![molecular formula C16H17O5P B14220654 [3-(4-Benzoylphenoxy)propyl]phosphonic acid CAS No. 824412-77-3](/img/structure/B14220654.png)
[3-(4-Benzoylphenoxy)propyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Benzoylphenoxy)propylphosphonic acid is an organic compound characterized by the presence of a benzoyl group attached to a phenoxy group, which is further linked to a propylphosphonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-benzoylphenoxy)propylphosphonic acid typically involves the following steps:
Formation of 4-benzoylphenol: This can be achieved through the Friedel-Crafts acylation of phenol with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Etherification: The 4-benzoylphenol is then reacted with 3-chloropropylphosphonic acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the etherification process.
Industrial Production Methods
Industrial production of 3-(4-benzoylphenoxy)propylphosphonic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzoylphenoxy)propylphosphonic acid can undergo various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized to form benzoic acid derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the phenoxy group under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted phenoxypropylphosphonic acid derivatives.
Scientific Research Applications
3-(4-Benzoylphenoxy)propylphosphonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme inhibition and as a potential drug candidate.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-benzoylphenoxy)propylphosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can interact with hydrophobic pockets in proteins, while the phosphonic acid moiety can form strong hydrogen bonds with active site residues. This dual interaction can lead to the inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
4-Benzoylphenol: Lacks the propylphosphonic acid moiety, making it less versatile in terms of chemical reactivity.
3-Phenoxypropylphosphonic acid: Lacks the benzoyl group, which reduces its potential for hydrophobic interactions with proteins.
Benzoylpropylphosphonic acid: Lacks the phenoxy group, which limits its ability to participate in nucleophilic substitution reactions.
Uniqueness
3-(4-Benzoylphenoxy)propylphosphonic acid is unique due to the presence of both the benzoyl and phosphonic acid groups, which confer a combination of hydrophobic and hydrogen-bonding interactions. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Properties
CAS No. |
824412-77-3 |
|---|---|
Molecular Formula |
C16H17O5P |
Molecular Weight |
320.28 g/mol |
IUPAC Name |
3-(4-benzoylphenoxy)propylphosphonic acid |
InChI |
InChI=1S/C16H17O5P/c17-16(13-5-2-1-3-6-13)14-7-9-15(10-8-14)21-11-4-12-22(18,19)20/h1-3,5-10H,4,11-12H2,(H2,18,19,20) |
InChI Key |
HZWKBOFGGGATSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2H-Azepin-2-one, 1-[1-(2-bromophenyl)ethenyl]hexahydro-](/img/structure/B14220599.png)

![2,6,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene](/img/structure/B14220613.png)
![1H-Indole, 2-(2-chlorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14220616.png)
![[(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol](/img/structure/B14220617.png)

![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-nitro-](/img/structure/B14220626.png)

![3-[1-(Benzylamino)ethylidene]oxolan-2-one](/img/structure/B14220633.png)
![5-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole](/img/structure/B14220653.png)
